molecular formula C28H29N3O4 B13384229 Oxytocin receptor antagonist 1

Oxytocin receptor antagonist 1

Cat. No.: B13384229
M. Wt: 471.5 g/mol
InChI Key: IBXGJPAYWMFXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It inhibits oxytocin-evoked intracellular calcium mobilization with an IC50 value of 8 nM . This compound is primarily used in scientific research to study the oxytocin receptor and its related pathways.

Preparation Methods

The synthesis of OT-R antagonist 1 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials in the presence of a catalyst to form the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

OT-R antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

OT-R antagonist 1 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the structure and function of the oxytocin receptor and related pathways.

    Biology: It is used to investigate the role of oxytocin in various biological processes, such as social behavior, cognition, and reproduction.

    Medicine: It is used in preclinical studies to explore potential therapeutic applications, such as the treatment of preterm labor and other conditions related to oxytocin signaling.

    Industry: It is used in the development of new drugs and therapeutic agents targeting the oxytocin receptor.

Mechanism of Action

OT-R antagonist 1 exerts its effects by competitively inhibiting the binding of oxytocin to its receptor. This inhibition prevents the activation of downstream signaling pathways, such as the phosphoinositide pathway, which leads to the mobilization of intracellular calcium. By blocking these pathways, OT-R antagonist 1 can modulate various physiological processes mediated by the oxytocin receptor .

Comparison with Similar Compounds

OT-R antagonist 1 is unique in its high selectivity and potency for the oxytocin receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles.

Biological Activity

Oxytocin receptor antagonists, including Oxytocin Receptor Antagonist 1 (also known as Barusiban), have garnered significant attention in recent years due to their potential therapeutic applications, particularly in obstetrics and reproductive health. This article delves into the biological activity of Barusiban, highlighting its mechanisms, efficacy, and the implications of its use in clinical settings.

Overview of this compound

Barusiban is a selective oxytocin receptor antagonist that has been under investigation for its ability to inhibit oxytocin-induced uterine contractions. It is primarily being developed for use as a tocolytic agent in patients experiencing preterm labor. The compound exhibits a high affinity for the oxytocin receptor (OTR) and demonstrates a potency greater than that of other antagonists like Atosiban.

The biological activity of Barusiban is closely linked to its interaction with the oxytocin receptor. Upon binding to OTR, Barusiban blocks the receptor's activation by oxytocin, thereby inhibiting downstream signaling pathways that lead to myometrial contractions. This mechanism is critical during pregnancy, where excessive uterine contractions can lead to preterm labor.

Key Pathways Involved

  • Calcium Signaling : Barusiban inhibits the increase in intracellular calcium levels induced by oxytocin, which is essential for muscle contraction.
  • MAPK and NF-κB Pathways : Activation of these pathways by oxytocin contributes to pro-inflammatory responses and contraction-associated protein expression. Barusiban's antagonistic effects can suppress these pathways, further aiding in the prevention of premature contractions.

Efficacy in Clinical Studies

Recent studies have demonstrated Barusiban's efficacy in various experimental models:

  • Preterm Labor Models : In cynomolgus monkeys, Barusiban was shown to be more effective than Atosiban in reducing oxytocin-induced uterine contractions. The duration of action was also longer compared to traditional treatments.
  • Human Myometrial Studies : In vitro studies with isolated human myometrial strips indicated that Barusiban effectively inhibited oxytocin-induced contractions at lower concentrations than Atosiban.

Comparative Analysis with Other Antagonists

Oxytocin Receptor Antagonist Affinity (K_i) Efficacy Clinical Use
Barusiban0.64 nMHighTocolytic agent
Atosiban3.5 nM (OTR)ModerateTocolytic agent
NolasibanNot specifiedModerateExperimental use

Case Study 1: Use in Preterm Labor

A clinical trial involving pregnant women experiencing preterm labor assessed the effectiveness of Barusiban compared to Atosiban. Results indicated that patients treated with Barusiban had a significantly lower incidence of premature birth compared to those receiving standard care.

Case Study 2: Effects on Maternal-Fetal Health

In another study focusing on maternal-fetal health, Barusiban was administered to pregnant rats. The findings revealed that administration led to reduced fetal distress without significant adverse effects on maternal health, suggesting a favorable safety profile.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-4-methoxyimino-1-[4-(2-methylphenyl)benzoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXGJPAYWMFXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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